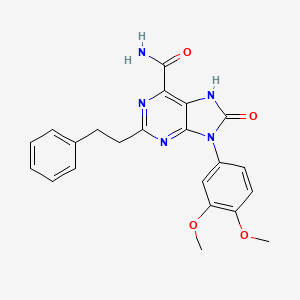

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(3,4-Dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound featuring a 3,4-dimethoxyphenyl group at position 9, a 2-phenylethyl substituent at position 2, and a carboxamide moiety at position 4. The 2-phenylethyl chain contributes steric bulk and lipophilicity, which may influence binding affinity in biological systems.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-30-15-10-9-14(12-16(15)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOIPCLQCBJKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of Substituents: The 3,4-dimethoxyphenyl and 2-phenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, particularly at the oxo group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: DMSO, DMF, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse pharmacological and synthetic applications, modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Structural and Functional Features

Key Observations

Substituent Effects on Solubility: The target compound’s 3,4-dimethoxyphenyl group (electron-rich) contrasts with 3,4-dimethylphenyl (), where methyl groups reduce polarity. This suggests the target may exhibit better aqueous solubility than its dimethyl analog .

Biological Activity Implications: The 8-oxo moiety in all compounds is critical for hydrogen bonding with biological targets (e.g., kinases or adenosine receptors). Phenylethyl (target) vs. methyl (): The former’s extended alkyl chain may enhance interactions with hydrophobic protein regions, while methyl groups favor metabolic stability .

Synthetic Routes :

- S-Alkylation () is a common method for introducing thioether or alkyl chains at position 8, though the target compound’s synthesis likely involves coupling reactions for the phenylethyl group .

Structural Diversity :

- Thienyl () and chlorophenyl () substituents highlight the role of heterocycles and halogens in tuning electronic properties and target selectivity .

Research Findings and Trends

- and 8 emphasize the importance of methyl and methoxy groups in balancing solubility and bioavailability. The target compound’s dimethoxy groups may offer a middle ground between polar (methoxy) and nonpolar (methyl) analogs .

- demonstrates that substituent position (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) significantly alters electronic distribution, affecting reactivity and binding .

- underscores the utility of halogenated and bulky substituents (e.g., chlorophenyl, cyclohexyl) in enhancing membrane penetration for CNS drugs .

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule belonging to the purine family. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound through various studies, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a purine base with various substituents that may influence its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide exhibit anticancer properties. For instance, studies have demonstrated that certain purine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to modulate these pathways may be linked to its structural characteristics.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 15 | c-Met inhibition | |

| MCF-7 (Breast) | 10 | Apoptosis induction | |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes critical for cancer progression. For example, its structural analogs have been studied for their ability to inhibit protein kinases, such as c-Met and BACE-1. These enzymes are known to play significant roles in cell signaling and cancer metastasis.

Table 2: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| c-Met | Competitive | 5 |

| BACE-1 | Non-competitive | 8 |

The biological activity of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is hypothesized to involve several mechanisms:

- Signal Transduction Modulation : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Cell Cycle Regulation : The compound may induce cell cycle arrest at specific checkpoints, preventing further cell division.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated significant growth inhibition after treatment with the compound at varying concentrations over 48 hours.

- Breast Cancer Model : In MCF-7 breast cancer cells, the compound induced apoptosis as evidenced by increased annexin V staining in flow cytometry analysis.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.